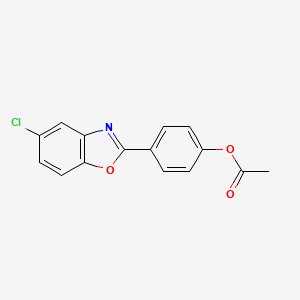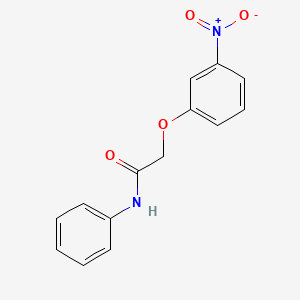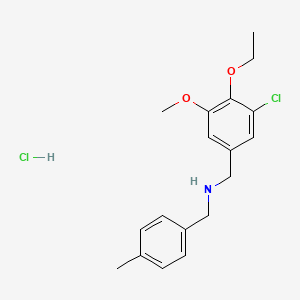![molecular formula C14H16ClN3O2 B4404629 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide](/img/structure/B4404629.png)
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide
説明
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide, also known as CI-994, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been shown to possess anti-tumor, anti-inflammatory, and anti-angiogenic properties.
作用機序
The mechanism of action of 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDACs, this compound can increase the acetylation of histone proteins, which can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. Additionally, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest at the G1 phase and apoptosis. The compound has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the infiltration of inflammatory cells into tissues.
実験室実験の利点と制限
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, and there is a large body of literature on its mechanism of action and biological effects. However, there are also some limitations to using this compound in lab experiments. The compound has been shown to have off-target effects on other enzymes, such as sirtuins, which can complicate the interpretation of experimental results. Additionally, the compound has poor solubility in water, which can limit its use in certain experimental systems.
将来の方向性
There are several future directions for the study of 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of this compound in combination with other chemotherapeutic agents or targeted therapies. Additionally, there is a need for further studies to elucidate the mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in cancer and other diseases.
科学的研究の応用
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide has been widely studied for its potential therapeutic applications in cancer, inflammation, and angiogenesis. In cancer, this compound has been shown to inhibit the growth of a variety of tumor cell lines, including prostate cancer, breast cancer, and leukemia. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and has been proposed as a potential chemotherapeutic agent. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and has been proposed as a potential treatment for inflammatory disorders, such as rheumatoid arthritis. In angiogenesis, this compound has been shown to inhibit the formation of new blood vessels, which is a critical step in tumor growth and metastasis.
特性
IUPAC Name |
3-chloro-N-(3-imidazol-1-ylpropyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-20-13-4-3-11(9-12(13)15)14(19)17-5-2-7-18-8-6-16-10-18/h3-4,6,8-10H,2,5,7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKULFVCNRWADAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCN2C=CN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-bromo-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B4404569.png)

![1-[3-(allyloxy)benzoyl]-4-methylpiperazine](/img/structure/B4404577.png)
![4-{2-[2-(2-sec-butoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4404590.png)
![N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B4404593.png)
![4-[2-(4-chloro-3-methylphenoxy)propanoyl]morpholine](/img/structure/B4404600.png)
![5-chloro-3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4404602.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4404605.png)
![3-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4404617.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chlorobenzamide](/img/structure/B4404635.png)

![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4404648.png)